Propyl pyrazole triol
Overview
Description
Propyl pyrazole triol (PPT) is a synthetic, nonsteroidal agonist of ERα (Estrogen Receptor alpha) with 400-fold selectivity over ERβ (Estrogen Receptor beta). It is used widely in scientific research to study the function of ERα .
Synthesis Analysis
Pyrazole-containing compounds, such as PPT, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold .
Molecular Structure Analysis
The molecular formula of PPT is C24H22N2O3, and its molecular weight is 386.45 . It has a 410-fold relative binding affinity for ERα (49%) versus ERβ (0.12%) and therefore activates gene transcription only through ERα .
Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Physical And Chemical Properties Analysis
PPT has a molecular formula of C24H22N2O3 and a molecular weight of 386.45 . It is soluble in DMSO at 90 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
Estrogen Receptor-Alpha Specific Agonist
PPT has been identified as a selective agonist for the estrogen receptor-alpha (ERα) over estrogen receptor-beta (ERβ), demonstrating significant binding affinity and specificity for ERα. This specificity enables the study of ERα's role in various physiological and pathological processes, including its involvement in estrogen-mediated cellular activities (Stauffer et al., 2000).
Impact on Glucose Metabolism and Obesity
Research involving ob/ob mice has shown that PPT can improve glucose tolerance and insulin sensitivity, suggesting a potential application in treating diabetes and obesity-related disorders. The study demonstrated that PPT's activation of ERα signaling could mediate these effects, highlighting the receptor's role in regulating glucose metabolism (Lundholm et al., 2008).
Neuroprotection and Cognitive Functions
PPT has been studied for its neuroprotective effects and its ability to enhance cognitive functions. In models of traumatic brain injury (TBI), PPT treatment was found to attenuate brain edema and improve outcomes, suggesting the therapeutic potential of ERα agonists in managing TBI and possibly other neurodegenerative conditions (Khaksari et al., 2021).
Modulation of Immune Response
The role of PPT in modulating immune responses has been investigated, particularly in the context of autoimmune diseases such as lupus. Treatment with PPT in lupus-prone mouse models resulted in changes in disease progression and immune response, underlining the influence of ERα signaling on immune system regulation (Jing Li & McMurray, 2007).
Cardiovascular Health
Studies have also explored the effects of PPT on cardiovascular health, particularly in postmenopausal women. PPT's selective activation of ERα has been linked to improvements in vascular endothelial function and morphology, suggesting its potential benefits in preventing cardiovascular diseases in postmenopausal women (Kublickiene et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTXSIGGFRQYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040392 | |
Record name | Propylpyrazoletriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl pyrazole triol | |
CAS RN |
263717-53-9 | |
Record name | Propyl pyrazole triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263717-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylpyrazoletriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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